Structural Distinction: The Methylene Bridge Defines Molecular Weight and Flexibility
1-[(Phenylthio)methyl]piperidine contains a methylene (-CH2-) linker between the piperidine nitrogen and the phenylthio sulfur. This contrasts with 1-(Phenylthio)piperidine, which has a direct N-S bond [1]. The presence of this linker increases the molecular weight by 14.03 g/mol and adds one rotatable bond, altering the molecule's conformational flexibility [1]. In the context of phenylthiophenylpiperidine synthesis, this linker is essential for obtaining the desired analgesic/antidepressant core structure [2].
| Evidence Dimension | Molecular Weight (g/mol) & Rotatable Bond Count |
|---|---|
| Target Compound Data | 207.34 g/mol; Rotatable Bonds: 3 (approx.) |
| Comparator Or Baseline | 1-(Phenylthio)piperidine: 193.31 g/mol; Rotatable Bonds: 2 |
| Quantified Difference | +14.03 g/mol; +1 rotatable bond |
| Conditions | Computed physicochemical properties; source data from PubChem [1] |
Why This Matters
The increased molecular weight and flexibility directly impact the compound's behavior in synthetic routes and its suitability as a precursor for specific pharmacophores.
- [1] PubChem. 1-(Phenylthio)piperidine (CID 11344551). View Source
- [2] US Patent 4198419. Phenylthiophenylpiperidines. Filed 1978. View Source
